molecular formula C17H15BrN3Na4O6P B12436395 PEAQX (tetrasodium hydrate)

PEAQX (tetrasodium hydrate)

Cat. No.: B12436395
M. Wt: 560.2 g/mol
InChI Key: SMGAGBKXHAHCGQ-VSYRWHDMSA-J
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Preparation Methods

The synthesis of PEAQX (tetrasodium hydrate) involves the reaction of (1S)-1-(4-bromophenyl)ethylamine with 1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinylmethyl phosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted to its tetrasodium hydrate form through a series of purification and crystallization steps .

Chemical Reactions Analysis

PEAQX (tetrasodium hydrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PEAQX (tetrasodium hydrate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in studies involving NMDA receptor antagonists.

    Biology: The compound is utilized in research on neuronal signaling and apoptosis.

    Medicine: PEAQX (tetrasodium hydrate) is studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.

    Industry: It is used in the development of new pharmaceuticals targeting NMDA receptors .

Mechanism of Action

PEAQX (tetrasodium hydrate) exerts its effects by selectively binding to and inhibiting NMDA receptors, particularly the NR2A subtype. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and neuronal communication. The compound also induces striatal apoptosis and activates caspase-3, a key enzyme involved in the apoptotic pathway .

Comparison with Similar Compounds

PEAQX (tetrasodium hydrate) is unique in its high selectivity for the NR2A subtype of NMDA receptors. Similar compounds include:

PEAQX (tetrasodium hydrate) stands out due to its specific targeting of NR2A receptors, making it a valuable tool in neuroscience research.

Properties

Molecular Formula

C17H15BrN3Na4O6P

Molecular Weight

560.2 g/mol

IUPAC Name

tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate

InChI

InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1

InChI Key

SMGAGBKXHAHCGQ-VSYRWHDMSA-J

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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